molecular formula C7H19NOSi2 B106756 N,N-Bis(trimethylsilyl)formamide CAS No. 15500-60-4

N,N-Bis(trimethylsilyl)formamide

Cat. No.: B106756
CAS No.: 15500-60-4
M. Wt: 189.4 g/mol
InChI Key: FRCLVJBDJNNNGI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Bis(trimethylsilyl)formamide can be synthesized by reacting formamide with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction is typically carried out in a dry solvent like benzene and heated at reflux for about an hour. The reaction mixture is then filtered, and the filtrate is evaporated to yield the crude product, which can be purified by high-vacuum distillation .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the laboratory synthesis method described above can be scaled up for industrial purposes. The key factors in industrial production would include maintaining anhydrous conditions and optimizing the reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(trimethylsilyl)formamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N,N-Bis(trimethylsilyl)formamide involves its ability to act as a nucleophile. The compound’s formamide group can react with electrophiles, while the trimethylsilyl groups stabilize the intermediate products. This dual functionality allows it to participate in a variety of organic reactions, including nucleophilic addition and substitution .

Comparison with Similar Compounds

  • N,O-Bis(trimethylsilyl)acetamide
  • N,O-Bis(trimethylsilyl)trifluoroacetamide
  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide

Comparison: N,N-Bis(trimethylsilyl)formamide is unique in that it exists in the amide form with both silyl groups attached to the nitrogen atom, unlike most other bis(trimethylsilyl)amides which favor the N,O-bis(trimethylsilyl)imidate isomer . This structural difference imparts distinct reactivity and stability, making it particularly useful in specific synthetic applications.

Properties

IUPAC Name

N,N-bis(trimethylsilyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19NOSi2/c1-10(2,3)8(7-9)11(4,5)6/h7H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCLVJBDJNNNGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N(C=O)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19NOSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065903
Record name Formamide, N,N-bis(trimethylsilyl)-
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Molecular Weight

189.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15500-60-4
Record name N,N-Bis(trimethylsilyl)formamide
Source CAS Common Chemistry
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Record name N,N-Bis(trimethylsilyl)formamide
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Record name Formamide, N,N-bis(trimethylsilyl)-
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Record name Formamide, N,N-bis(trimethylsilyl)-
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Record name N,N-bis(trimethylsilyl)formamide
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Record name N,N-Bis(trimethylsilyl)formamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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